2-Amino-4-fluoro-3-(trifluoromethyl)pyridine

Overview

Description

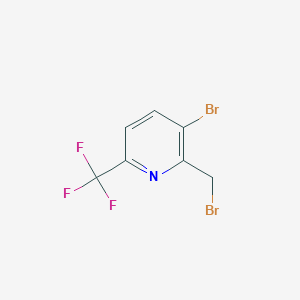

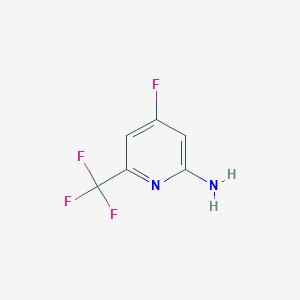

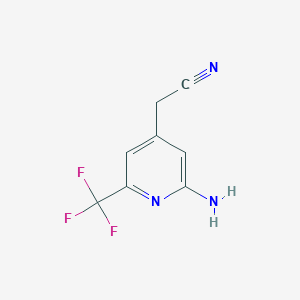

“2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound that contains a pyridine core with an amino group, a fluoro group, and a trifluoromethyl group attached to it . It is used as a reactant in the preparation of aminopyridines through amination reactions .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “2-Amino-4-fluoro-3-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” consists of a pyridine core with an amino group, a fluoro group, and a trifluoromethyl group attached to it . The presence of these groups bestows many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

“2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Synthesis Strategies

Synthesis of Poly-Substituted Pyridines : A study by Chen et al. (2010) presents a strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, utilizing C-F bond breaking of an anionically activated fluoroalkyl group. This method yields high results under noble metal-free conditions and serves as a supplement to pyridine synthesis (Chen et al., 2010).

Selective Fluorination in Aqueous Solution : Zhou et al. (2018) describe the fluorination of 2-aminopyridines and pyridin-2(1 H)-ones under mild conditions, achieving high regioselectivities. This process activates the pyridine system by an amino or hydroxyl group at C2 (Zhou et al., 2018).

Development of Tripeptidomimetics : Research by Saitton et al. (2004) focused on synthesizing 2,3,4-substituted pyridine derivatives as scaffolds in the development of peptidomimetics. The study explores differentiating the reactivities of two halogen handles in the compound (Saitton et al., 2004).

Application in Medicinal Chemistry

- Antimalarial Activity : A compound related to 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine, JPC-3210, was selected as the lead compound for preclinical development for malaria treatment and prevention due to its superior in vitro antimalarial activity and lower cytotoxicity in mammalian cell lines (Chavchich et al., 2016).

Computational Studies and QSAR

- Docking and QSAR Studies for Kinase Inhibitors : Docking and quantitative structure–activity relationship (QSAR) studies were performed on derivatives including 2-fluorophenylamine and pyridinylamine to study orientations and active conformations of c-Met kinase inhibitors. This research contributes to understanding molecular features that lead to high inhibitory activity (Caballero et al., 2011).

Chemical Synthesis and Catalysis

Synthesis of Oxazoline Ligands for Asymmetric Catalysis : A study by Wolińska et al. (2021) synthesized chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups. These compounds serve as chiral ligands in metal-catalyzed asymmetric reactions and were characterized by spectral and X-ray diffraction methods (Wolińska et al., 2021).

Modular Synthesis of Polysubstituted and Fused Pyridines : Research by Song et al. (2016) introduced a one-pot reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This modular synthesis uses readily available materials and is performed under transition-metal catalyst-free conditions (Song et al., 2016).

Safety And Hazards

“2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHILRVODQFXBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263754 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-fluoro-3-(trifluoromethyl)pyridine | |

CAS RN |

1227581-71-6 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)